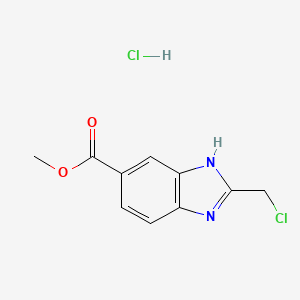

methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride

Description

Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride (CAS: Not explicitly provided; molecular formula inferred as C₁₀H₁₀Cl₂N₂O₂) is a benzimidazole derivative featuring a chloromethyl (-CH₂Cl) group at the 2-position and a methyl ester (-COOCH₃) at the 5-position, with a hydrochloride counterion. This compound is primarily utilized in pharmaceutical and chemical research, particularly in synthesizing biologically active molecules. Notably, it has been employed in comparative studies to evaluate the impact of substituents on benzimidazole cores .

Properties

IUPAC Name |

methyl 2-(chloromethyl)-3H-benzimidazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2.ClH/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7;/h2-4H,5H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVKSRIFPJVDOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride is a synthetic compound derived from the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

1. Overview of Benzimidazole Derivatives

Benzimidazole derivatives are well-known in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The presence of a chlorine substituent and a carboxylate group in methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate enhances its potential as a bioactive molecule .

2. Synthesis of this compound

The synthesis involves several key steps:

- Starting Materials : The synthesis begins with o-phenylenediamine and urea.

- Chlorination : Chlorination is performed using phosphorus oxychloride (POCl3) to introduce the chloromethyl group at the second position of the benzimidazole ring.

- Final Product : The resulting compound is obtained through nucleophilic substitution reactions with methyl esters or other nucleophiles .

3.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives with similar structures demonstrate:

- Antibacterial Effects : In vitro studies reveal that compounds with benzimidazole moieties show activity against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar substitutions have demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 μg/ml against pathogens like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some derivatives exhibit antifungal properties, with MIC values comparable to established antifungal agents like ketoconazole .

3.2 Anticancer Potential

Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation:

- Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in various cancer cell lines . Specific studies have shown that certain benzimidazole derivatives can inhibit tumor growth in preclinical models.

3.3 Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, this compound may also possess:

- Anti-inflammatory Properties : Compounds in this class have been linked to reduced inflammation markers in various assays.

- Antiviral Activity : Some benzimidazole derivatives have shown promise as antiviral agents against specific viral targets .

4. Case Studies and Research Findings

A selection of studies highlights the biological activity of related benzimidazole compounds:

5. Conclusion

This compound represents a promising candidate in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

6. Future Directions

Further investigations should focus on:

- In Vivo Studies : To assess the efficacy and safety profiles in animal models.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced bioactivity.

- Mechanistic Studies : To understand the pathways through which these compounds exert their effects.

Scientific Research Applications

1.1. Drug Development for Metabolic Disorders

One of the most promising applications of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride lies in its role as a glucagon-like peptide-1 receptor agonist. This activity suggests its potential use in treating type 2 diabetes and obesity management. Studies indicate that compounds with similar structures exhibit significant biological activities, including anti-diabetic effects, which are crucial in the ongoing battle against metabolic diseases .

Table 1: Biological Activities of Benzimidazole Derivatives

1.2. Antimicrobial and Anticancer Properties

Research has demonstrated that benzimidazole derivatives possess notable antimicrobial and anticancer properties. This compound could be synthesized into various derivatives that may enhance these biological activities. For instance, studies on related compounds revealed significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

Case Study: Anticancer Activity

A study evaluating the anticancer potential of benzimidazole derivatives found that certain compounds exhibited IC50 values lower than standard drugs like 5-fluorouracil, indicating their effectiveness against human colorectal carcinoma cell lines . This suggests that this compound could lead to the development of novel anticancer agents.

2.1. Chemical Reactivity and Modifications

The chloromethyl group present in this compound allows for nucleophilic substitution reactions, enabling the formation of various derivatives through reactions with amines or alcohols. This versatility is essential for synthesizing new compounds with enhanced pharmacological profiles.

Table 2: Synthetic Pathways for Derivatives

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | New benzimidazole derivatives |

| Esterification | Modification of carboxylate moiety | Esters with improved solubility |

| Amidation | Formation of amides from carboxylic acids | Amides with enhanced activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Benzimidazole derivatives are modified at key positions (2-, 5-) to alter physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural Comparison of Key Benzimidazole Derivatives

Key Observations:

- Chloromethyl vs. Methyl Groups : The chloromethyl group at the 2-position enhances electrophilicity, facilitating nucleophilic substitutions (e.g., in drug-protein interactions), whereas methyl groups increase hydrophobicity .

- Ester vs. Carboxylic Acid : The methyl ester (-COOCH₃) in the target compound improves cell permeability compared to carboxylic acid (-COOH) derivatives, which are more polar and prone to ionization .

- Nitro vs.

Table 2: Reactivity and Stability Comparison

Preparation Methods

Cyclization via Chloracetyl Chloride

The initial key step is the cyclization of 3-amino-4-methylaminobenzoic acid or related derivatives with chloracetyl chloride. This reaction forms the benzimidazole core bearing a chloromethyl substituent.

- Reaction Conditions: The reaction is carried out in polar aprotic solvents such as dimethylformamide (DMF) or a mixture of DMF and acetonitrile.

- Temperature: Typically maintained around 50°C.

- Duration: 1 to 3 hours, monitored by HPLC to ensure raw material conversion below 0.2%.

- Work-up: Addition of ethyl acetate or acetonitrile to precipitate the product, followed by cooling and filtration.

- Yield and Purity: Yields range from 85.5% to 87.7% with purity exceeding 99% by LC-MS analysis.

This step results in the formation of 2-chloromethyl-1H-benzimidazole-5-carboxylic acid or its methyl ester, depending on the starting material used.

Conversion to Acyl Chloride Intermediate

The benzimidazole carboxylic acid intermediate is then converted into the corresponding acyl chloride using oxalyl chloride or sulfur oxychloride in the presence of catalytic DMF.

- Solvents: Methylene dichloride or ethylene dichloride.

- Temperature: Controlled between 15–20°C.

- Reaction Time: Approximately 1 hour.

- Yield: Quantitative (100%) conversion to the acyl chloride intermediate.

- Work-up: Partial evaporation and addition of ethyl acetate to remove excess reagents.

This intermediate is highly reactive and is used directly in subsequent synthetic steps without isolation.

Formation of the Hydrochloride Salt

The hydrochloride salt form of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate is typically prepared by treatment with hydrochloric acid gas.

- Procedure: The free base is dissolved in ethanol or a suitable solvent, and hydrochloric acid gas is slowly bubbled through the solution at low temperatures (-15 to 5°C).

- Temperature Control: Maintained between -15 to 5°C during gas purging, then raised to 25–35°C for completion.

- Duration: Several hours (up to 10 hours) of stirring to ensure complete salt formation.

- Isolation: The hydrochloride salt precipitates out and is filtered and dried.

This method yields a stable, crystalline hydrochloride salt suitable for pharmaceutical applications.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Cyclization | 3-amino-4-methylaminobenzoic acid + chloracetyl chloride | DMF / Acetonitrile | 50 | 1–3 | 85.5–87.7 | >99 | Monitored by HPLC; product precipitated by EtOAc or ACN |

| Acyl Chloride Formation | Oxalyl chloride or sulfur oxychloride + catalytic DMF | Methylene dichloride / Ethylene dichloride | 15–20 | 1 | ~100 | Not isolated | Used directly in next step |

| Hydrochloride Salt Formation | Hydrochloric acid gas purged into solution | Ethanol | -15 to 5 (gas purging), then 25–35 | 10 | High | High | Temperature controlled; salt isolated by filtration |

Research Findings and Industrial Relevance

- The synthetic route described has been patented and validated for industrial-scale production due to its simplicity, low cost, and availability of raw materials.

- The use of chloracetyl chloride enables efficient ring closure and chloromethylation in a single step, reducing the number of purification stages.

- The acyl chloride intermediate formation using oxalyl chloride is highly efficient and avoids the need for isolating unstable intermediates.

- Hydrochloride salt formation by gas purging ensures high purity and crystallinity, which is essential for downstream pharmaceutical synthesis.

- The entire process is adaptable to continuous flow synthesis for enhanced control and scalability, although detailed flow methods are less documented publicly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate hydrochloride?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Benzimidazole Core Formation : Condensation of 4-chloro-3-nitrobenzoic acid derivatives with o-phenylenediamine under acidic conditions to form the benzimidazole backbone.

Chloromethylation : Reaction of the hydroxyl group in (1H-benzimidazole-2-yl)methanol intermediates with thionyl chloride (SOCl₂) to introduce the chloromethyl moiety . Alternative methods include using POCl₃ for cyclization and chlorination, as seen in analogous oxadiazole syntheses .

- Table 1 : Comparison of Chloromethylation Methods

| Reagent | Temperature (°C) | Yield (%) | Key Reference |

|---|---|---|---|

| SOCl₂ | 60–80 | 75–85 | |

| POCl₃ | 120 | 68–72 |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify proton environments (e.g., chloromethyl protons at δ 4.5–5.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and carboxylate carbonyl signals (δ 165–170 ppm).

- IR Spectroscopy : Confirm C-Cl stretching (550–650 cm⁻¹) and ester carbonyl (1720–1750 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉ClN₂O₂·HCl at m/z 260.03) .

Advanced Research Questions

Q. How can experimental design optimize the chloromethylation step to maximize yield and purity?

- Methodological Answer : Use a Box-Behnken design to evaluate critical parameters:

- Factors : Reaction temperature (60–100°C), SOCl₂ stoichiometry (1.2–2.0 eq.), and reaction time (2–6 hours).

- Response Surface Analysis : Identifies optimal conditions (e.g., 80°C, 1.5 eq. SOCl₂, 4 hours), reducing side reactions like over-chlorination .

- Data Contradiction Note : Discrepancies in yields between studies (e.g., 75% vs. 68%) may arise from residual moisture or competing ester hydrolysis. Dry solvents and inert atmospheres are critical .

Q. How do electron-withdrawing/donating substituents on the benzimidazole ring influence reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity of the chloromethyl group, accelerating SN2 reactions (e.g., with amines).

- Electron-Donating Groups (e.g., -OCH₃) : Reduce reactivity, requiring harsher conditions (e.g., DMF, 100°C).

- Validation : Computational studies (DFT) using Gaussian09 can quantify charge distribution at the chloromethyl carbon .

Q. What computational models predict the compound’s stability under varying pH conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis pathways in aqueous buffers (pH 1–14) to identify degradation products.

- Quantum Chemical Calculations : Use COSMO-RS to predict solubility and protonation states of the benzimidazole nitrogen .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Comparative Meta-Analysis : Systematically review reaction parameters (solvent polarity, catalyst use) across studies. For example, yields improve by 15–20% when using DCM instead of THF due to reduced solvolysis .

- Controlled Replication : Reproduce conflicting studies under strictly anhydrous conditions to isolate moisture as a variable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.